molecular formula C10H20ClNO4 B1662837 Levocarnitine propionate hydrochloride CAS No. 119793-66-7

Levocarnitine propionate hydrochloride

Cat. No. B1662837
M. Wt: 253.72 g/mol
InChI Key: KTFMPDDJYRFWQE-DDWIOCJRSA-N
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Description

Levocarnitine propionate hydrochloride is a natural carnitine derivative . It plays a role in mitochondrial metabolism and demonstrates beneficial cardiovascular effects . It is used to treat the deterioration of renal function, congestive heart failure, intermittent claudication, and other diseases .


Synthesis Analysis

Levocarnitine can be synthesized within the body from the amino acids lysine or methionine . Vitamin C (ascorbic acid) is essential to the synthesis of carnitine .


Molecular Structure Analysis

The molecular formula of Levocarnitine propionate hydrochloride is C10H20ClNO4 . The average mass is 253.723 Da and the mono-isotopic mass is 253.108093 Da .

Scientific Research Applications

Cardiological Applications

  • Cardiovascular Disease Treatment : Levocarnitine has demonstrated benefits in treating cardiovascular diseases. It reduces myocardial injury, improves carbohydrate metabolism, and has anti-ischemic properties. Clinical trials have shown its effectiveness in acute myocardial infarction, reducing left ventricular dilatation and preventing ventricular remodeling (Ferrari et al., 2004).
  • Peripheral Arteriopathies Treatment : Levocarnitine propionyl treatment has shown marked improvement in walking distances for patients with intermittent claudication, a symptom of peripheral arterial disease (Coto et al., 1992).

Neurological Applications

  • Alzheimer's Disease : In a study on Alzheimer's patients, acetyl levocarnitine hydrochloride showed significant benefits, with reduced cognitive deterioration in certain tests (Sano et al., 1992).
  • Valproic Acid-Induced Hyperammonemic Encephalopathy : Levocarnitine has been used effectively for treating valproic-acid-induced hyperammonemic encephalopathy, showing general safety and effectiveness in retrospective trials and case reports (Mock & Schwetschenau, 2012).

Geriatric Applications

  • Elderly Subjects with Rapid Muscle Fatigue : Levocarnitine supplementation in elderly subjects resulted in reduced total fat mass, increased muscle mass, and improvement in fatigue and serum lipids (Pistone et al., 2003).

Miscellaneous Applications

  • Ischemic Cardiomyopathy : Clinical trials indicate that levocarnitine improves symptoms and clinical indicators in ischemic cardiomyopathy patients (Ju, 2014).
  • Dilated Cardiomyopathy in Children : Levocarnitine enhanced the efficacy of conventional therapy in children with dilated cardiomyopathy, showing significant improvement in cardiac function (Wang et al., 2018).
  • Muscle Metabolism in End-Stage Renal Disease : Administration of levocarnitine to hemodialysis patients improved exercise performance, muscle cramps, hypotension episodes, and overall well-being (Goral, 1998).

Safety And Hazards

Levocarnitine propionate hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It’s also important to note that D-carnitine, an isomer of L-carnitine, is toxic to the body as it may inhibit the absorption of other forms of carnitine .

Future Directions

Levocarnitine propionate hydrochloride has been used to treat various conditions such as renal function deterioration, congestive heart failure, and intermittent claudication . Future research may focus on its potential use in the management of kidney disease and its role in reducing cellular oxidative damage and maintaining mitochondrial function .

properties

IUPAC Name

[(2R)-3-carboxy-2-propanoyloxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFMPDDJYRFWQE-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057897
Record name Levocarnitine propionate hydrochloride
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Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levocarnitine propionate hydrochloride

CAS RN

119793-66-7
Record name Dromos
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Record name Levocarnitine propionate hydrochloride [USAN]
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Record name Levocarnitine propionate hydrochloride
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Record name Levocarnitine propionate hydrochloride
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Record name 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(1-oxopropoxy)-, chloride (1:1), (2R)
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Record name Propionyl-L-carnitine Hydrochloride
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Record name LEVOCARNITINE PROPIONATE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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